molecular formula C9H12ClN B3332356 4-(3-Pyridinyl)butyl chloride CAS No. 88940-35-6

4-(3-Pyridinyl)butyl chloride

Cat. No. B3332356
CAS RN: 88940-35-6
M. Wt: 169.65 g/mol
InChI Key: QOJKBBGLSMESRW-UHFFFAOYSA-N
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Description

“4-(3-Pyridinyl)butyl chloride” is an organic chemical compound. It is a structurally diverse pyridinium salt, which is a familiar structure in many natural products and bioactive pharmaceuticals . It is used as an intermediate in the synthesis of tirofiban hydrochloride .


Synthesis Analysis

Pyridinium salts, including “4-(3-Pyridinyl)butyl chloride”, have been synthesized through various routes. They have played an intriguing role in a wide range of research topics due to their synthetic routes and reactivity . For instance, they are important in the synthesis of new compounds on a gram scale .


Molecular Structure Analysis

The molecular formula of “4-(3-Pyridinyl)butyl chloride” is C9H13Cl2N . The molecular weight is 206.11 . For more detailed structural information, you may refer to the 2D Mol file or the computed 3D SD file .


Chemical Reactions Analysis

Pyridinium salts, including “4-(3-Pyridinyl)butyl chloride”, have shown significant reactivity. They are important as pyridinium ionic liquids and pyridinium ylides . They also play a role in the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .

Safety and Hazards

“4-(3-Pyridinyl)butyl chloride” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It should be handled with care, using protective equipment, and stored in a well-ventilated place .

properties

IUPAC Name

3-(4-chlorobutyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJKBBGLSMESRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Pyridinyl)butyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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